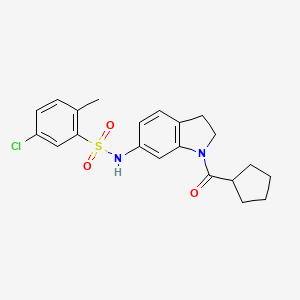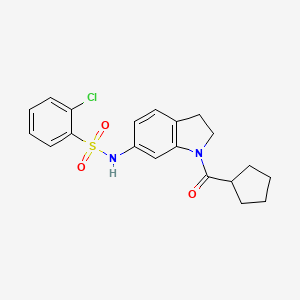
2-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide
Descripción general
Descripción
“2-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide” is a complex organic compound. It contains several functional groups including a benzenesulfonamide, a cyclopentanecarbonyl, and an indolin group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group (SO2NH2) . The cyclopentanecarbonyl group consists of a five-membered ring with a carbonyl group (C=O) . The indolin group is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzenesulfonamides can undergo a variety of reactions, including electrophilic aromatic substitution . Indole derivatives have been reported to exhibit various biological activities, suggesting they may undergo a range of biochemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, benzenesulfonamides are typically solid at room temperature .
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide is not fully understood. However, it has been shown to modulate the activity of various proteins, including GABA receptors and cytokine production. This compound has been shown to bind to the benzodiazepine site of GABA receptors, which enhances the inhibitory effect of GABA on neuronal activity. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis by activating the caspase pathway. In neuroscience, this compound has been shown to enhance the inhibitory effect of GABA on neuronal activity, which can have an anxiolytic effect. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can have an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide. In cancer research, this compound could be further studied as a potential therapeutic agent for various types of cancer. In neuroscience, this compound could be studied as a potential treatment for anxiety disorders. In immunology, this compound could be studied as a potential therapeutic agent for inflammatory diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide has been shown to have potential applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are important in regulating neuronal activity. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Propiedades
IUPAC Name |
2-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c21-17-7-3-4-8-19(17)27(25,26)22-16-10-9-14-11-12-23(18(14)13-16)20(24)15-5-1-2-6-15/h3-4,7-10,13,15,22H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFEFXSDNDNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400238.png)
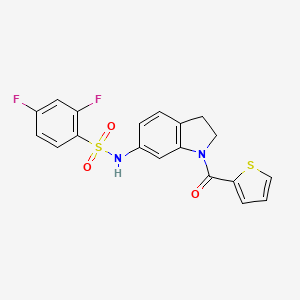
![4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400262.png)
![2-Phenyl-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3400269.png)

![4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400279.png)
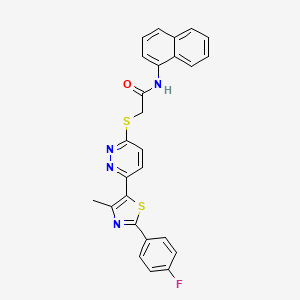
![N-(2-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400288.png)
![4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3400314.png)
![N-(2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400316.png)
![(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B3400320.png)
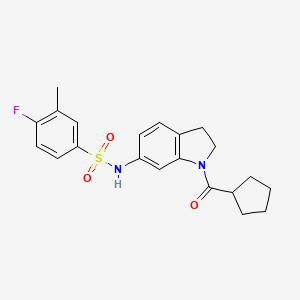
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400329.png)
